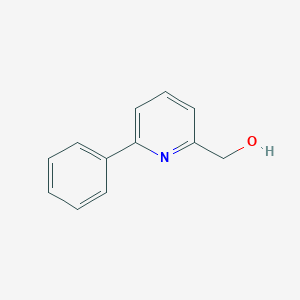

2-Hydroxymethyl-6-phenylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-phenylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRZBIMBCUEUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443974 | |

| Record name | 2-Hydroxymethyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162614-73-5 | |

| Record name | 2-Hydroxymethyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxymethyl-6-phenylpyridine CAS 162614-73-5 properties

Technical Whitepaper: 2-Hydroxymethyl-6-phenylpyridine (CAS 162614-73-5)

Executive Summary

2-Hydroxymethyl-6-phenylpyridine (CAS 162614-73-5), also known as (6-phenylpyridin-2-yl)methanol, is a critical heteroaromatic building block utilized primarily in medicinal chemistry and organometallic catalysis . Structurally, it features a pyridine core substituted at the 2-position with a hydroxymethyl group and at the 6-position with a phenyl ring.[1] This specific 2,6-disubstitution pattern creates a steric and electronic environment ideal for constructing Orexin Type 2 Receptor (OX2R) agonists and serving as a bidentate N,O-ligand in transition metal complexes.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and its strategic application in drug discovery and catalysis.

Chemical Identity & Structural Analysis

| Property | Data |

| CAS Number | 162614-73-5 |

| IUPAC Name | (6-Phenylpyridin-2-yl)methanol |

| Synonyms | 6-Phenyl-2-pyridinemethanol; 2-Hydroxymethyl-6-phenylpyridine |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| SMILES | OCc1cccc(c1)c2ccccc2 |

| Appearance | Pale yellow solid or viscous oil (purity dependent) |

| Solubility | Soluble in CHCl₃, EtOAc, MeOH, DCM; sparingly soluble in water |

Structural Insight: The molecule acts as a hemi-labile bidentate ligand . The pyridine nitrogen (soft donor) and the hydroxyl oxygen (hard donor) can form stable 5-membered chelate rings with metal centers (e.g., Ru, Ir, Zn). The phenyl group at the 6-position introduces significant steric bulk , which is often exploited to modulate the enantioselectivity in asymmetric catalysis or to fit specific hydrophobic pockets in protein targets (e.g., GPCRs).

Synthesis & Manufacturing Protocol

The most robust and scalable route to CAS 162614-73-5 is the Suzuki-Miyaura Cross-Coupling of (6-bromopyridin-2-yl)methanol with phenylboronic acid. This method avoids the harsh conditions of direct lithiation and offers higher functional group tolerance.

Validated Experimental Workflow

Reagents:

-

Substrate: (6-Bromopyridin-2-yl)methanol (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, charge (6-bromopyridin-2-yl)methanol and phenylboronic acid under an inert atmosphere (Argon or N₂).

-

Solvation: Add degassed DME and stir to dissolve.

-

Activation: Add the Pd(PPh₃)₄ catalyst followed immediately by the 2.0 M Na₂CO₃ solution.

-

Reaction: Heat the biphasic mixture to reflux (~85°C) for 15 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3) or LC-MS.

-

Work-up: Cool to room temperature. Pour into water and extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the product as a pale yellow solid/oil.

Yield Expectation: 80–90%

Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of 2-Hydroxymethyl-6-phenylpyridine.

Applications in Drug Discovery & Catalysis

A. Medicinal Chemistry: Orexin Receptor Agonists

CAS 162614-73-5 serves as a vital intermediate in the synthesis of Orexin Type 2 Receptor (OX2R) agonists . The 6-phenylpyridine scaffold mimics the biphenyl pharmacophores often found in GPCR ligands, while the hydroxymethyl group provides a handle for further functionalization (e.g., conversion to an ether, amine, or aldehyde) to extend the molecule into the receptor's binding pocket.

-

Mechanism: The compound is often converted into a benzyl ether or amine derivative to link with other heterocyclic cores, enhancing potency and selectivity for OX2R over OX1R.

B. Organometallic Catalysis: N,O-Ligand Systems

In catalysis, the compound acts as a bidentate ligand. The pyridine nitrogen and the alcohol oxygen coordinate to metals like Ruthenium (Ru) or Iridium (Ir).

-

Transfer Hydrogenation: Complexes derived from this ligand are effective in the transfer hydrogenation of ketones. The "NH effect" usually seen in Noyori-type catalysts is replaced here by a "hemilabile O-arm," where the alcohol proton can participate in metal-ligand bifunctional catalysis.

-

C-H Activation: The phenyl ring at the 6-position can effectively direct C-H activation processes on the phenyl ring itself (ortho-metallation) or sterically influence reactions at the metal center.

Caption: Bidentate coordination mode of 2-Hydroxymethyl-6-phenylpyridine to a transition metal center.

Handling & Safety Profile

While specific SDS data for this exact CAS is limited, its structural analogs (pyridine derivatives) dictate the following safety protocols:

-

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Treat as a potential acute toxin if swallowed.

-

Storage: Store in a cool, dry place under inert gas (Argon) if possible, as the benzylic-like alcohol can be susceptible to slow oxidation over time.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.

References

- Takeda Pharmaceutical Company Limited. (2019). Heterocyclic compound and use thereof (WO2019027058A1). World Intellectual Property Organization.

-

Nanyang Technological University (NTU). (2020). Synthesis of deuterated aldehyde and (6-phenylpyridin-2-yl)methanol. DR-NTU. Retrieved from [Link]

Sources

6-phenyl-2-pyridinemethanol chemical structure and synonyms

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

6-Phenyl-2-pyridinemethanol (CAS: 162614-73-5) is a privileged heterocyclic scaffold featuring a pyridine ring substituted with a phenyl group at the C6 position and a hydroxymethyl group at the C2 position.[1][2] Structurally, it serves as a bidentate N,O-donor ligand in coordination chemistry and a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and asymmetric catalysis ligands.

CRITICAL DISAMBIGUATION: Researchers frequently confuse this compound with its isomer, Phenyl(pyridin-2-yl)methanol (CAS: 14159-57-0).

-

Target Compound (This Guide): Primary alcohol (-CH₂OH) on the pyridine ring.

-

Isomer (Excluded): Secondary alcohol (-CH(OH)Ph) bridging the rings.

Part 1: Chemical Identity & Structural Analysis[3]

Nomenclature and Identifiers

The precise identification of this molecule is required to avoid purchasing or synthesizing the wrong regioisomer.

| Identifier | Value | Notes |

| Common Name | 6-Phenyl-2-pyridinemethanol | Preferred technical designation |

| IUPAC Name | [6-(Phenyl)pyridin-2-yl]methanol | Systematic name |

| Synonyms | 2-(Hydroxymethyl)-6-phenylpyridine; 6-Phenyl-2-pyridylcarbinol | "Carbinol" usage is older nomenclature |

| CAS Registry Number | 162614-73-5 | Do not confuse with 14159-57-0 |

| Molecular Formula | C₁₂H₁₁NO | |

| Molecular Weight | 185.22 g/mol | |

| SMILES | OCc1nc(ccc1)c2ccccc2 | Useful for cheminformatics search |

Structural Properties & Sterics

The 2,6-disubstitution pattern creates a specific steric environment. The phenyl ring at C6 is not coplanar with the pyridine ring in the ground state due to steric repulsion with the pyridine protons, typically adopting a twisted conformation (dihedral angle ~20-40°). The C2-hydroxymethyl group provides a "hard" oxygen donor, making this molecule an excellent hemilabile ligand for transition metals (Ru, Ir, Pd).

Part 2: Physicochemical Profile[4]

Understanding the physicochemical properties is essential for assay development and formulation.

| Property | Data | Relevance to Protocols |

| Physical State | Solid (Crystalline) | Handling as powder; verify purity if oil (indicates solvent trap) |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High organic solubility; poor water solubility |

| pKa (Pyridine N) | ~3.5 - 4.0 (Predicted) | Lower than pyridine (5.2) due to phenyl electron withdrawal |

| LogP | 2.3 - 2.6 (Predicted) | Moderate lipophilicity; membrane permeable |

| H-Bond Donors | 1 (Hydroxyl) | Key for receptor binding interactions |

| H-Bond Acceptors | 2 (Pyridine N, Hydroxyl O) | Bidentate coordination capability |

Part 3: Synthetic Methodologies

Two primary routes are recommended based on starting material availability and scale.

Route A: Suzuki-Miyaura Cross-Coupling (Recommended)

This modular approach allows for the late-stage introduction of the phenyl ring, enabling the synthesis of derivatives (e.g., 4-fluoro-phenyl) using the same protocol.

Reaction Scheme: 6-Bromo-2-pyridinemethanol + Phenylboronic acid → 6-Phenyl-2-pyridinemethanol

Detailed Protocol

-

Reagents:

-

6-Bromo-2-pyridinemethanol (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

-

-

Procedure:

-

Degassing: Charge a reaction vial with the bromide, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. This is critical to prevent homocoupling or oxidation of the Pd(0) species.

-

Addition: Add degassed dioxane and the aqueous base via syringe.

-

Reaction: Heat to 85°C - 100°C for 4–12 hours. Monitor conversion by TLC (EtOAc/Hexane 1:1) or LC-MS.[3]

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[3] Wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄.[3]

-

Purification: Flash column chromatography (Silica gel; Gradient 0-40% EtOAc in Hexanes).

-

Route B: Reduction of 6-Phenyl-2-picolinic Acid

Best for large-scale production where the carboxylic acid precursor is cheaper.

Reaction Scheme: 6-Phenyl-2-pyridinecarboxylic acid → (NaBH4 / I2 or LiAlH4) → Product

Workflow Visualization (Route A & B Logic)

Caption: Comparative synthetic workflows for accessing 6-phenyl-2-pyridinemethanol.

Part 4: Applications in Drug Discovery & Catalysis

Pharmacophore Utility

The 6-phenyl-2-pyridinemethanol scaffold is a bioisostere for biaryl systems found in:

-

NK1 Antagonists: The pyridine nitrogen acts as a hydrogen bond acceptor, while the phenyl group occupies hydrophobic pockets (e.g., in Substance P receptors).

-

Kinase Inhibitors: The hydroxymethyl group serves as a "hinge binder" equivalent or a solvent-exposed polar handle to improve solubility.

Coordination Chemistry (Catalysis)

This molecule acts as a bidentate N,O-ligand .

-

Ruthenium Complexes: Used in transfer hydrogenation catalysis. The hydroxyl proton can participate in metal-ligand cooperative mechanisms (outer-sphere mechanism).

-

Ligand Design: The alcohol can be converted to a phosphine (via mesylation/displacement) to create P,N-ligands, or oxidized to the aldehyde to form Schiff bases.

Part 5: Analytical Characterization Standards

To validate the synthesis, the following analytical signatures must be observed.

Proton NMR (¹H NMR) - Expected Shifts (CDCl₃, 400 MHz)

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.5 - 7.9 ppm).

-

H5 (triplet-like), H3/H4 (doublets).

-

-

Phenyl Protons: Multiplet at δ 7.3 - 8.0 ppm (5 protons).

-

Methylene (-CH₂-): Singlet or doublet (if H-bonded) at δ ~4.7 - 4.9 ppm.

-

Hydroxyl (-OH): Broad singlet, chemical shift is concentration-dependent (δ 3.0 - 5.0 ppm).

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: m/z 186.1

-

Fragmentation: Loss of -OH or -CH₂OH is common in high-energy collisions.

References

-

PubChem. (n.d.).[4] Phenyl(pyridin-2-yl)methanol (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 6-Phenylpyridine-2-methanol

[1]

Executive Summary & Compound Identity

6-phenylpyridine-2-methanol (also known as 6-phenyl-2-hydroxymethylpyridine) is a bifunctional heterocyclic building block used primarily as a ligand in transition metal catalysis (e.g., Palladium-catalyzed oxidations) and as a pharmaceutical intermediate.[1]

Unlike its isomer

Physicochemical Profile

| Property | Characteristic | Implication for Solubility |

| Structure | Biaryl core with primary -OH | Amphiphilic nature; soluble in mid-polarity solvents. |

| Physical State | Viscous Yellow Oil / Low-melting Solid | Challenges in recrystallization; purification often requires chromatography. |

| H-Bonding | Donor (-OH) & Acceptor (Pyridine N) | High affinity for protic solvents (alcohols) and polar aprotic solvents (DMSO).[1] |

| Lipophilicity | Moderate (Est. LogP ~2.0–2.5) | Good solubility in chlorinated solvents and aromatics; poor water solubility. |

Solubility Landscape

The solubility of 6-phenylpyridine-2-methanol is governed by "like dissolves like" principles, but with specific deviations due to its ability to act as a bidentate H-bond acceptor/donor.[1]

Solvent Compatibility Matrix[1]

The following table categorizes solvents based on their interaction with the solute's functional groups.

| Solvent Class | Representative Solvents | Solubility Status | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary dissolution solvent; NMR analysis.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Stock solutions for biological assays; reaction media.[1] |

| Esters | Ethyl Acetate (EtOAc) | High | Key Extraction Solvent ; Mobile phase for chromatography.[1] |

| Alcohols | Methanol, Ethanol, IPA | High | Soluble, but rarely used for extraction due to water miscibility.[1] |

| Aromatics | Toluene, Xylene | Moderate-High | Reaction solvent (e.g., Suzuki coupling); soluble at elevated temps.[1] |

| Alkanes | Hexanes, Heptane, Pentane | Low | Anti-solvent ; used to induce precipitation or as chromatography eluent.[1] |

| Aqueous | Water, Brine | Very Low | Immiscible; allows for efficient partitioning into organic phases.[1] |

The "Oil-Out" Phenomenon

Literature reports indicate that 6-phenylpyridine-2-methanol often isolates as a yellow oil rather than a crystalline solid [1]. This behavior suggests that while the compound is soluble in hot non-polar solvents, it may undergo "oiling out" (liquid-liquid phase separation) rather than crystallization upon cooling.[1]

-

Mitigation: If a solid is required, triturating the oil with cold Hexanes or Pentane is the recommended protocol to induce solidification.[1]

Experimental Protocols

Protocol A: Solubility Determination (Visual Saturation)

For rapid assessment of solvent compatibility during process development.[1]

-

Preparation : Weigh 10 mg of 6-phenylpyridine-2-methanol into a 4 mL glass vial.

-

Addition : Add the target solvent in 50 µL increments at room temperature (25°C).

-

Agitation : Vortex for 30 seconds after each addition.

-

Observation :

-

Thermal Stress : If insoluble, heat to boiling point (using a heat block).[1] If it dissolves, cool slowly to check for crystallization vs. oiling out.[1]

Protocol B: Purification via Flash Chromatography

The standard method for isolating this compound due to its tendency to form oils [2].[1]

System : Silica Gel (Stationary Phase) Mobile Phase : Ethyl Acetate / Hexanes Gradient[1]

-

Load : Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM) . (Note: DCM is preferred over EtOAc for loading to ensure tight banding).[1]

-

Elution Strategy :

-

Start: 100% Hexanes (to elute non-polar impurities/biphenyls).

-

Ramp: Gradient to 20% EtOAc / 80% Hexanes .

-

Target Elution: 6-phenylpyridine-2-methanol typically elutes between 15–30% EtOAc depending on silica activity.

-

-

Detection : Monitor UV absorbance at 254 nm (strong absorption due to the phenyl-pyridine conjugation).

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for solvent selection and purification, encoded in Graphviz (DOT) format.

Solvent Selection Decision Tree

Caption: Decision logic for selecting the optimal solvent based on the experimental stage (Reaction, Purification, or Analysis).

Purification Workflow (Extraction to Isolation)

Caption: Step-by-step workflow for isolating 6-phenylpyridine-2-methanol from a crude reaction mixture.

Critical Application Notes

Synthesis vs. Purification

In the synthesis of 6-phenylpyridine-2-methanol (typically via Suzuki coupling of 2-bromo-6-hydroxymethylpyridine and phenylboronic acid), Toluene is the preferred reaction solvent due to its high boiling point and ability to solubilize the lipophilic aryl halides [1].[1] However, Toluene is poor for extraction due to emulsion formation; Ethyl Acetate is strictly superior for the workup phase.[1]

Stability in Solution

-

Acids : The pyridine nitrogen is basic.[2] Avoid storing in acidic solvents (e.g., unneutralized chloroform) for long periods, as this will form the pyridinium salt, altering solubility (making it water-soluble).[1]

-

Oxidation : The primary alcohol is susceptible to oxidation to the aldehyde or carboxylic acid. Ensure solvents are free of oxidants (e.g., peroxides in ethers) if storing for extended durations.[1]

Troubleshooting "Oiling Out"

If the product refuses to crystallize from Hexanes/EtOAc:

-

Dissolve the oil in a minimum amount of Diethyl Ether .

-

Add Pentane dropwise until cloudy.

-

Store at -20°C for 24 hours.

-

If still an oil, rely on high-vacuum drying to remove solvent traces; the compound is often used as a neat oil in subsequent steps.

References

Technical Guide: 2-Hydroxymethyl-6-phenylpyridine vs. 2-Phenylpyridine

Structural Divergence, Synthetic Protocols, and Functional Applications

Executive Summary: The Steric and Electronic Pivot

In the development of organometallic catalysts and pharmacophores, the distinction between 2-phenylpyridine (2-ppy) and its 6-substituted derivative, 2-hydroxymethyl-6-phenylpyridine (HMPP) , represents a critical decision point.

While 2-ppy serves as the archetypal cyclometalating ligand (C^N) for stable, planar coordination (e.g., in Iridium-based OLEDs), the introduction of a hydroxymethyl group at the 6-position in HMPP fundamentally alters the molecule's behavior. It introduces proximal steric bulk relative to the nitrogen donor, disrupting the ability to form saturated homoleptic complexes, while simultaneously providing a polar handle for solubility modulation and further functionalization (esterification/etherification).

This guide analyzes these two scaffolds side-by-side, providing validated synthetic protocols and mechanistic insights into their divergent applications.

Part 1: Structural & Electronic Profiling

The transition from 2-ppy to HMPP is not merely an addition of mass; it is a shift in polarity and coordination geometry.

Table 1: Comparative Physicochemical Profile

| Feature | 2-Phenylpyridine (2-ppy) | 2-Hydroxymethyl-6-phenylpyridine (HMPP) |

| Formula | C₁₁H₉N | C₁₂H₁₁NO |

| MW | 155.20 g/mol | 185.22 g/mol |

| LogP (Calc) | ~2.5 (Lipophilic) | ~1.6 (Amphiphilic) |

| H-Bond Donors | 0 | 1 (-OH group) |

| H-Bond Acceptors | 1 (Pyridine N) | 2 (Pyridine N + Hydroxyl O) |

| pKa (Conj. Acid) | ~4.5 | ~3.8 (Lower due to inductive effect of -CH₂OH) |

| Coordination | Bidentate (C^N), planar. | Bidentate (C^N) with 6-position steric clash . |

| Solubility | High in DCM, Toluene, EtOAc. | High in MeOH, DMSO, THF; Moderate in DCM. |

Mechanistic Insight: The "Orthogonal" Steric Effect

In 2-ppy, the nitrogen atom is accessible, allowing two or three ligands to arrange around a metal center (e.g., Ir(ppy)₃) in a facial (fac) or meridional (mer) geometry.

In HMPP, the hydroxymethyl group at the 6-position sits adjacent to the nitrogen lone pair. Upon coordination, this group projects into the metal's coordination sphere. This "6-position blockade" often prevents the formation of tris-homoleptic complexes, forcing the metal into distorted geometries or favoring bis-heteroleptic complexes where the third ligand must be small (e.g., chloride or acetylacetonate).

Part 2: Synthetic Pathways & Protocols[1][2]

To ensure reproducibility, we utilize the Suzuki-Miyaura Cross-Coupling as the core engine for both scaffolds. This modular approach is superior to ring-closure methods (e.g., Kröhnke synthesis) for derivative generation.

Protocol A: Synthesis of 2-Phenylpyridine (Standard)

Target: High-yield synthesis of the parent scaffold.

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Methodology:

-

Degassing: Charge a Schlenk flask with solvent and K₂CO₃ solution. Sparge with Argon for 20 minutes. Critical Step: Oxygen poisoning of Pd(0) is the primary cause of yield loss.

-

Addition: Add 2-bromopyridine, phenylboronic acid, and Pd catalyst under positive Argon pressure.

-

Reflux: Heat to 90-100°C for 12-16 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexane). 2-ppy stains UV active.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (0-10% EtOAc in Hexanes). 2-ppy elutes early due to high lipophilicity.

Protocol B: Synthesis of 2-Hydroxymethyl-6-phenylpyridine (HMPP)

Target: Introduction of the phenyl ring while preserving the alcohol functionality.

Strategic Note: While one can oxidize 2-methyl-6-phenylpyridine, that route often yields mixtures of aldehyde/acid. The most robust "med-chem" route is the direct coupling of 6-bromo-2-pyridinemethanol .

Reagents:

-

(6-Bromopyridin-2-yl)methanol (1.0 equiv)

-

Phenylboronic acid (1.3 equiv)

-

Pd(dppf)Cl₂[2][3]·DCM (3 mol%) – Selected for higher stability with polar substrates.

-

Cs₂CO₃ (3.0 equiv)

-

Solvent: THF/Water (10:1)

Methodology:

-

Setup: Dissolve (6-bromopyridin-2-yl)methanol and phenylboronic acid in THF.

-

Base Activation: Add Cs₂CO₃ (dissolved in minimal water).

-

Catalysis: Add Pd(dppf)Cl₂.[2][3] Heat to 70°C for 8 hours.

-

Observation: The reaction turns dark black/brown upon completion.

-

-

Polarity Shift: unlike 2-ppy, HMPP is polar. Do not use Hexane for extraction.

-

Workup: Dilute with EtOAc. Wash with water (x1) and brine (x1). Caution: The product has partial water solubility; avoid excessive aqueous washing.

-

Purification: Flash chromatography (DCM/MeOH gradient, 0% -> 5% MeOH). The hydroxymethyl group causes significant tailing on silica; add 1% Et₃N to the eluent if streaking occurs.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergent synthetic pathways and the "decision tree" for selecting between these scaffolds.

Figure 1: Divergent synthetic workflow for 2-ppy and HMPP, highlighting precursor selection and downstream application logic.

Part 4: Functional Implications in Research

1. Ligand Design & Catalysis (The "Bite" vs. The "Block")

-

2-ppy: Forms a 5-membered metallacycle with Iridium or Platinum. The lack of 6-substitution allows the formation of the "pancake" arrangement essential for stacking in OLED films.

-

HMPP: The 6-hydroxymethyl group acts as a steric governor . In catalytic cycles (e.g., C-H activation), this bulk can prevent the catalyst from becoming "poisoned" by forming overly stable, saturated species. Furthermore, the -OH group can be used to tether the ligand to solid supports (silica/polymers) for heterogeneous catalysis.

2. Medicinal Chemistry (Solubility & Metabolism)

-

2-ppy: Often suffers from poor aqueous solubility and high protein binding. It is metabolized primarily via hydroxylation of the phenyl ring.

-

HMPP: The -CH₂OH group lowers LogP by nearly 1 unit, significantly improving aqueous solubility.

-

Metabolic Alert: The primary alcohol is a "soft spot" for metabolic oxidation to the carboxylic acid (via Alcohol Dehydrogenase/Aldehyde Dehydrogenase). If a longer half-life is required, the alcohol is often capped as a methyl ether (-CH₂OMe) or replaced with a bio-isostere like -CF₃ (though -CF₃ reverses the electronic effect).

-

3. Self-Validating Quality Control

When synthesizing HMPP, the presence of the -OH group allows for a distinct diagnostic in ¹H NMR :

-

2-ppy: The proton at the 6-position (adjacent to N) appears as a doublet at ~8.6-8.7 ppm.

-

HMPP: This signal is absent. Instead, look for the methylene singlet (-CH ₂OH) around 4.7-4.8 ppm and the disappearance of the most deshielded aromatic proton.

References

-

Suzuki Coupling Mechanism & Reviews: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Iridium Complexes & 2-Phenylpyridine Derivatives: Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light-Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312. [Link]

-

Steric Hindrance in Pyridine Ligands: Constable, E. C., et al. (2005). Steric control of the formation of dinuclear versus mononuclear complexes. Dalton Transactions, (19), 3168-3176. [Link]

-

Synthesis of Hydroxymethyl-pyridines: Dunn, A. D., et al. (2012). Oxidation of methylpyridines. Journal of Heterocyclic Chemistry. (General reference for methyl-to-acid/alcohol conversion pathways). [Link]

Sources

- 1. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

Technical Guide: N,O-Bidentate Ligands Based on 2-Phenylpyridine Derivatives

From Cyclometalation to Hard-Soft Chelation: Synthesis, Catalysis, and Pharmacophores

Executive Summary

This guide addresses the structural and functional divergence of 2-(2-hydroxyphenyl)pyridine (HPpy) and its derivatives. While the parent 2-phenylpyridine (ppy) is ubiquitous in materials science as a C,N-cyclometalating ligand (e.g., in Ir(ppy)₃ phosphors), its N,O-bidentate analogs represent a distinct class of coordination chemistry.

By replacing the "soft" carbanion donor of ppy with a "hard" phenolate oxygen, researchers unlock different reactivity profiles essential for transfer hydrogenation catalysis and metal-based antineoplastic agents . This guide details the synthesis of these ligands, their complexation with Ruthenium(II) and Iridium(III), and their application in oncology and organic synthesis.

Structural Paradigm: The N,O vs. C,N Shift

The transition from C,N to N,O coordination fundamentally alters the electronic environment of the metal center.

| Feature | C,N-Cyclometalated (Standard ppy) | N,O-Chelated (Phenol-pyridine) |

| Donor Atoms | Pyridine Nitrogen ( | Pyridine Nitrogen ( |

| Character | Strong | Hard base, |

| Charge | Monoanionic (-1) | Monoanionic (-1) |

| Lability | Inert (Kinetic stability) | Hemilabile (pH-dependent dissociation) |

| Primary Use | OLEDs, Photoredox Catalysis | Anticancer Drugs, Transfer Hydrogenation |

Expert Insight: In drug design, the C-M bond of cyclometalated complexes is often too stable, preventing the ligand exchange required for DNA binding. The N,O-phenolate bond offers a tunable hydrolysis rate, allowing the complex to act as a "prodrug" that activates within the cellular microenvironment.

Synthetic Pathways & Logic

The synthesis of N,O-ppy derivatives relies on constructing the biaryl backbone while ensuring the ortho-hydroxyl group is protected until the final step to prevent premature catalyst poisoning during coupling.

Core Ligand Synthesis (Suzuki-Miyaura Strategy)

The most robust route involves the coupling of 2-bromopyridine with 2-methoxyphenylboronic acid , followed by demethylation.

Detailed Protocol: Synthesis of HPpy

-

Coupling: Dissolve 2-bromopyridine (10 mmol) and 2-methoxyphenylboronic acid (11 mmol) in dimethoxyethane (DME, 40 mL). Add

(5 mol%) and aqueous -

Workup: Extract with ethyl acetate, dry over

, and purify via silica column chromatography (Hexane/EtOAc). -

Deprotection: Dissolve the methoxy-intermediate in dry

at -78°C. Slowly add -

Validation:

NMR should show the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a broad phenolic -OH singlet (>10 ppm).

Pharmaceutical Application: Ru(II)-Arene Anticancer Agents

Ruthenium(II) arene complexes (half-sandwich "piano stools") bearing N,O-ligands are leading candidates for overcoming cisplatin resistance.

Mechanism of Action

Unlike cisplatin, which covalently crosslinks DNA, Ru(II)-N,O complexes often utilize a multi-modal mechanism :

-

Hydrolysis: The chloride leaving group is replaced by water (aquation).

-

DNA Intercalation/Binding: The planar ppy backbone facilitates intercalation, while the Ru center coordinates to Guanine N7.

-

ROS Generation: The redox-active N,O ligand can facilitate catalytic oxidation cycles, generating Reactive Oxygen Species (ROS) that induce apoptosis.

[1]

Protocol: Synthesis of [Ru(η⁶-p-cymene)(HPpy)Cl]

-

Reagents:

dimer, HPpy ligand, NaOMe (base), Methanol. -

Procedure:

-

Suspend the Ru-dimer (0.5 mmol) in dry methanol (20 mL).

-

Separately, deprotonate HPpy (1.0 mmol) with NaOMe (1.0 mmol) in methanol.

-

Add the ligand solution to the metal suspension. The mixture will clear as the monomeric cationic species forms (or neutral if Cl is displaced by the phenolate).

-

Note: For the neutral complex

, controlled deprotonation is key. -

Stir at 40°C for 4 hours. Filter through Celite to remove NaCl.

-

Precipitate with diethyl ether or

if a cationic salt is desired.

-

Catalytic Utility: Transfer Hydrogenation

N,O-bidentate ligands are privileged scaffolds for Transfer Hydrogenation (TH) of ketones. The phenolate oxygen acts as a proton shuttle (Metal-Ligand Cooperation), or simply modulates the electron density at the metal to facilitate hydride formation.

Performance Metrics (Representative Data):

| Complex | Substrate | Conv. (%) | TOF (

Data Interpretation: The high TOF (Turnover Frequency) indicates that the hard oxygen donor stabilizes the high-oxidation state intermediate required during the hydride transfer cycle.

References

-

Synthesis and Catalytic Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands. (Includes discussion of 2-hydroxypyridyl motifs in catalysis). Source: National Institutes of Health (NIH) URL:[Link]

-

Anticancer Activity and Catalytic Potential of Ruthenium(II)–Arene Complexes with N,O-Donor Ligands. Source: American Chemical Society (ACS) - Inorganic Chemistry URL:[Link]

-

Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. (Review of cyclometalated vs. coordinated ligands in TH). Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Synthesis, characterization, and cytotoxic and antimicrobial activities of ruthenium(II) arene complexes. Source: Taylor & Francis Online URL:[Link]

-

Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (Synthesis protocols for 2-hydroxyphenyl derivatives). Source: MDPI / UCL Discovery URL:[Link]

Sources

Methodological & Application

Synthesis of 2-Hydroxymethyl-6-phenylpyridine via Suzuki coupling

Application Note: Scalable Synthesis of 2-Hydroxymethyl-6-phenylpyridine via Suzuki-Miyaura Cross-Coupling

Executive Summary

This technical guide outlines a robust, scalable protocol for the synthesis of 2-Hydroxymethyl-6-phenylpyridine (also known as (6-phenylpyridin-2-yl)methanol). This scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for "privileged structures" in kinase inhibitors and as a bidentate ligand in coordination chemistry.

While many Suzuki coupling protocols exist, this guide addresses the specific challenges of heteroaryl coupling involving free hydroxyl groups and nitrogen-containing heterocycles. We utilize a direct coupling strategy that eliminates the need for protecting groups, significantly improving atom economy and process efficiency.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is designed around the Suzuki-Miyaura cross-coupling of a halogenated pyridine precursor with phenylboronic acid.

Disconnection Analysis

-

Target Bond: C(sp2)–C(sp2) bond between the pyridine C6 position and the phenyl ring.

-

Precursors:

-

Electrophile: 6-Bromo-2-pyridinemethanol (commercially available, stable).

-

Nucleophile: Phenylboronic acid (stable, non-toxic).

-

Critical Design Considerations

-

Catalyst Poisoning: Pyridine nitrogens are known to coordinate to Pd(0) species, potentially arresting the catalytic cycle. We recommend Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . The bidentate ligand (dppf) is particularly effective at preventing non-productive coordination of the pyridine nitrogen.

-

Free Hydroxyl Tolerance: Unlike organolithium or Grignard reagents, the Suzuki mechanism tolerates the free primary alcohol (-CH₂OH) when mild carbonate bases (Na₂CO₃, K₂CO₃) are used, avoiding the need for TBDMS/THP protection steps.

-

Solvent System: A biphasic system (1,4-Dioxane/Water) is selected to ensure solubility of both the organic halide and the inorganic base, facilitating efficient transmetallation.

Detailed Experimental Protocol

Materials & Reagents

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 6-Bromo-2-pyridinemethanol | Substrate (Electrophile) | 1.0 | 188.02 | 1.88 g (10 mmol) |

| Phenylboronic Acid | Reagent (Nucleophile) | 1.2 | 121.93 | 1.46 g (12 mmol) |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 0.03 (3 mol%) | 816.64 | 245 mg |

| Sodium Carbonate (Na₂CO₃) | Base | 2.5 | 105.99 | 2.65 g |

| 1,4-Dioxane | Solvent (Organic) | - | - | 40 mL |

| Water (Deionized) | Solvent (Aqueous) | - | - | 10 mL |

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

-

Equip a 100 mL round-bottom flask (or Schlenk flask) with a magnetic stir bar and a reflux condenser.

-

Critical: Evacuate the flask and backfill with Nitrogen (

) or Argon three times to remove oxygen. Oxygen promotes homocoupling of the boronic acid and oxidation of the Pd catalyst.

Step 2: Reagent Addition

-

Under a positive pressure of inert gas, add 6-Bromo-2-pyridinemethanol (1.88 g), Phenylboronic acid (1.46 g), and Pd(dppf)Cl₂·CH₂Cl₂ (245 mg) to the flask.

-

Note on Order: Adding the catalyst last, just before degassing the solvent, minimizes its exposure to air.

Step 3: Solvent & Base Addition

-

Add 1,4-Dioxane (40 mL).

-

Dissolve Na₂CO₃ (2.65 g) in Water (10 mL) to prepare a ~2.5 M solution. Add this aqueous solution to the reaction flask.

-

Degassing: Sparge the biphasic mixture with

gas for 10–15 minutes (bubble gas directly into the liquid). This is crucial for high yields.

Step 4: Reaction

-

Heat the mixture to 85–90°C (oil bath temperature).

-

Stir vigorously (800+ RPM) to ensure mixing of the two phases.

-

Monitor: Check reaction progress by TLC (Silica; 30% EtOAc in Hexanes) or LC-MS after 4 hours. The starting bromide (

) should disappear, and the product ( -

Typical Time: 4 to 12 hours.

Step 5: Workup

-

Cool the reaction mixture to room temperature.

-

Quench: Dilute with water (50 mL) and Ethyl Acetate (50 mL).

-

Separation: Transfer to a separatory funnel. Separate the organic layer.[1][2]

-

Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Drying: Combine organic layers, wash with Brine (sat. NaCl, 50 mL), and dry over anhydrous Sodium Sulfate (

) or Magnesium Sulfate ( -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude dark oil or solid.

Step 6: Purification

-

Purify via Flash Column Chromatography on silica gel.

-

Eluent Gradient: 0%

40% Ethyl Acetate in Hexanes. -

Observation: The product is a polar pyridine derivative; it may tail on silica. Adding 1% Triethylamine to the eluent can improve peak shape.

Analytical Data & Validation

Compound: 2-Hydroxymethyl-6-phenylpyridine Physical State: White to off-white solid (or viscous pale yellow oil depending on purity). Yield: Expected 75% – 90%.

| Technique | Expected Signal / Characteristic | Interpretation |

| 1H NMR (400 MHz, CDCl₃) | -CH₂OH (Methylene protons adjacent to OH). | |

| Pyridine H3 (Adjacent to CH2OH). | ||

| Phenyl meta/para protons. | ||

| Pyridine H5 (Adjacent to Phenyl). | ||

| Pyridine H4 (Triplet). | ||

| Phenyl ortho protons. | ||

| LC-MS (ESI+) | m/z = 186.1 [M+H]+ | Molecular Weight: 185.22 g/mol . |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation by | Increase degassing time; ensure |

| Starting Material Remains | "Stalled" catalytic cycle. | Add 10% more boronic acid and 1 mol% fresh catalyst; increase temp to 100°C. |

| Homocoupling (Biphenyl) | Oxidative coupling of boronic acid. | Strict exclusion of oxygen is required. Reduce excess boronic acid to 1.1 equiv. |

| Product stuck on Column | Pyridine interaction with Silica. | Pre-wash silica with 1% |

Visual Workflows (Graphviz)

Figure 1: Catalytic Cycle & Reaction Scheme

This diagram illustrates the mechanistic pathway, highlighting the role of the base and the tolerance of the hydroxyl group.

Caption: Figure 1. The Suzuki-Miyaura catalytic cycle adapted for hydroxymethyl-pyridines. The base plays a dual role in activating the boronic acid and facilitating transmetallation.

Figure 2: Experimental Workflow

A step-by-step logic flow for the bench scientist.

Caption: Figure 2. Operational workflow for the synthesis, emphasizing the critical monitoring and purification steps.

References

-

Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem Database. Link

-

Vertex AI Search Result 1.2. (2017). 2-indanolyl]-1,5-diazacyclooctane as Unique Metal Ligand: Self-Assembly of Palladium Nanoparticles and Catalytic Re. Thieme Connect. Link

-

Vertex AI Search Result 1.6. (2014). Synthesis of highly functionalized organobismuthanes and their applications... Archipel UQAM. Link

Sources

Application Note: Protocol for the Reduction of 6-Phenyl-2-pyridinecarboxylic Acid to (6-Phenylpyridin-2-yl)methanol

Abstract & Strategic Overview

The reduction of 6-phenyl-2-pyridinecarboxylic acid (6-phenylpicolinic acid) to its corresponding primary alcohol, (6-phenylpyridin-2-yl)methanol , presents specific chemoselective challenges. Unlike simple benzoic acids, the pyridine core is susceptible to:

-

Catalyst Poisoning: The basic nitrogen lone pair can coordinate with Lewis acidic reducing agents (e.g., Borane, Aluminum hydrides).[1][2]

-

Solubility Issues: Picolinic acids often exist as zwitterions in the solid state, limiting solubility in ethereal solvents (THF, Et2O) required for direct hydride reductions.[1][2]

-

Over-reduction: Harsh conditions (e.g., catalytic hydrogenation) risk reducing the pyridine ring to a piperidine.[1][2]

This guide details two validated protocols. Method A (The Ester-Borohydride Route) is the recommended "Gold Standard" for reproducibility and scalability, circumventing solubility and complexation issues.[1][2] Method B (Direct Borane Reduction) is provided for high-throughput, single-step applications where step count is critical.[1][2]

Chemical Reaction Scheme

The transformation involves the reduction of the carboxylic acid moiety at the C2 position while preserving the aromaticity of both the pyridine and phenyl rings.[1][2]

Figure 1: Synthetic pathways. The solid line (Method A) is preferred for purity; the dashed line (Method B) is the direct route.[2]

Method A: Two-Step Esterification-Reduction (Recommended)[1][2][3]

Rationale: Converting the acid to a methyl ester eliminates zwitterionic character, drastically improving solubility in organic solvents.[1] Furthermore, sodium borohydride (NaBH₄) in methanol is a mild, chemoselective system that reduces the ester to the alcohol without touching the pyridine ring or the phenyl substituent.[1][2]

Phase 1: Methyl Ester Synthesis[2]

-

Reagents: 6-Phenyl-2-pyridinecarboxylic acid (1.0 equiv), Methanol (Solvent/Reagent), H₂SO₄ (conc., 0.1 equiv) or SOCl₂ (1.2 equiv).[1][2]

-

Equipment: Round-bottom flask, reflux condenser, drying tube.[1][2]

Protocol:

-

Suspend 6-phenyl-2-pyridinecarboxylic acid (10.0 mmol, ~1.99 g) in anhydrous Methanol (20 mL).

-

Option 1 (Acid Cat): Add concentrated H₂SO₄ (0.2 mL) dropwise.

-

Option 2 (Acid Chloride in situ): Cool to 0°C and add Thionyl Chloride (SOCl₂) (12.0 mmol) dropwise.

-

-

Heat the mixture to Reflux (65°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).[1][2] The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.[2]

-

Concentrate the solvent in vacuo.[1]

-

Redissolve residue in EtOAc (50 mL) and wash with sat. NaHCO₃ (2 x 20 mL) to neutralize acid.

Phase 2: Borohydride Reduction[2][3]

-

Reagents: Methyl 6-phenylpicolinate (from Phase 1), NaBH₄ (4.0 equiv), Methanol (anhydrous).[2]

-

Note: While NaBH₄ reduces ketones rapidly, ester reduction is slower and requires a stoichiometric excess (theoretically 0.75 mol NaBH4 reduces 1 mol ester, but 4.0 equiv is standard to drive kinetics).[1][2]

Protocol:

-

Dissolve Methyl 6-phenylpicolinate (approx. 9.0 mmol) in Methanol (30 mL).[2]

-

Cool the solution to 0°C in an ice bath.

-

Add NaBH₄ (36.0 mmol, ~1.36 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Allow the reaction to warm to Room Temperature (20–25°C) and stir for 16 hours.

-

Tip: If reaction is sluggish (TLC check), heat to 50°C for 2 hours.

-

-

Quench: Cool to 0°C. Add Acetone (2 mL) to destroy excess hydride, followed by sat. NH₄Cl solution (20 mL).

-

Workup: Evaporate most of the Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).[2]

-

Critical: Pyridine alcohols are polar.[1] Ensure thorough extraction.

-

-

Dry combined organics over MgSO₄, filter, and concentrate.

Method B: Direct Borane Reduction (Alternative)[3]

Rationale: Borane-THF (BH₃[1][2]·THF) reduces carboxylic acids faster than esters. However, the boron atom will coordinate strongly with the pyridine nitrogen, forming a stable N–B complex that must be hydrolyzed aggressively to release the product.[1][2]

Protocol:

-

Place 6-phenyl-2-pyridinecarboxylic acid (5.0 mmol) in a dry flask under Nitrogen/Argon.

-

Add anhydrous THF (15 mL). If the acid does not dissolve, the reaction will proceed as the borane solubilizes it.[1][2]

-

Cool to 0°C . Slowly add BH₃·THF (1.0 M in THF, 15.0 mL, 3.0 equiv).[1][2]

-

Note: Excess borane is needed to saturate the pyridine nitrogen and reduce the acid.[1]

-

-

Stir at 0°C for 30 mins, then warm to Room Temperature for 1 hour.

-

Reflux the mixture for 2–4 hours to ensure completion.

-

Oxidative/Acidic Workup (Crucial Step):

-

Neutralize with NaOH to pH ~8-9. Extract with EtOAc or DCM.[1]

Quantitative Data Summary

| Parameter | Method A (Ester-NaBH4) | Method B (BH3-THF) |

| Step Count | 2 (One-pot possible) | 1 |

| Overall Yield | 85–92% | 60–75% |

| Purity (Crude) | High (>95%) | Variable (Boron salts) |

| Scalability | Excellent (Kg scale safe) | Moderate (H2 gas/Cost) |

| Chemoselectivity | Excellent | Good (Requires workup) |

| Safety Profile | High (Mild reagents) | Moderate (Pyrophoric BH3) |

Characterization & Quality Control

Product: (6-phenylpyridin-2-yl)methanol Formula: C₁₂H₁₁NO MW: 185.22 g/mol Appearance: Off-white solid or viscous yellow oil (purity dependent).[1][2]

Expected ¹H NMR (400 MHz, CDCl₃):

-

δ 7.6 (d, 1H): Pyridine C5-H (adjacent to phenyl).[2]

-

δ 7.1 (d, 1H): Pyridine C3-H (adjacent to methanol group).[2]

-

δ 4.8 (s, 2H): –CH ₂OH (Benzylic-like methylene).[2]

-

δ 3.5–4.0 (br s, 1H): –OH (Exchangeable).

Troubleshooting & Process Flow

Figure 2: Troubleshooting logic for reaction monitoring and workup.

References

-

Brown, H. C.; Subba Rao, B. C. (1960).[1][2] Hydroboration.[1] III. The Reduction of Carboxylic Acids by Diborane. Journal of the American Chemical Society.[1] Link[2]

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of Pyridinemethanol Derivatives.Link[2]

-

Setliff, F. L. (1970).[1][2] Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Acids.[1] Journal of Chemical Education.[1] (Classic reference for LiAlH4 limitations).

-

Schenker, E. (1961).[1][2] Newer Methods of Preparative Organic Chemistry: Use of Complex Borohydrides.[1] (Foundational text on Ester-NaBH4 reduction).

-

Clayden, J.; Greeves, N.; Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (Mechanism of Borane vs. Borohydride reduction).

-

ChemicalBook. (2023).[1] Synthesis of 2,6-Pyridinedimethanol via NaBH4 Reduction.[1]Link[2]

Sources

Application Note: 6-Phenyl-2-pyridinemethanol as a Ligand in Transfer Hydrogenation Catalysis

This Application Note is designed for researchers in organometallic chemistry and process development. It details the use of 6-phenyl-2-pyridinemethanol (6-Ph-PyCH₂OH) as a high-performance ancillary ligand in Iridium- and Ruthenium-catalyzed hydrogen transfer reactions.

Executive Summary

6-phenyl-2-pyridinemethanol represents a privileged scaffold in the design of bifunctional catalysts. Unlike simple 2-pyridinemethanol, the introduction of a phenyl group at the 6-position introduces a critical steric wall that prevents catalyst dimerization and enhances lifetime. Furthermore, under specific conditions, this ligand can undergo cyclometalation to access tridentate

Primary Applications:

-

Asymmetric Transfer Hydrogenation (ATH): Reduction of ketones/imines without high-pressure

. -

Borrowing Hydrogen Methodology: N-alkylation of amines using alcohols as alkylating agents.

-

Oxidative Lactonization: Conversion of diols to lactones.

Ligand Design & Mechanistic Rationale

The efficacy of 6-phenyl-2-pyridinemethanol stems from two synergistic features:

-

N,O-Chelation (Bifunctionality): The pyridine nitrogen and the hydroxyl oxygen coordinate to the metal (typically Cp*Ir or Ru-arene), forming a 5-membered chelate. The hydroxyl proton acts as a "proton shuttle," facilitating an outer-sphere mechanism where the substrate never directly binds to the metal, significantly lowering the activation energy.

-

6-Phenyl Steric/Electronic Modulation:

-

Steric: The bulky phenyl group shields the metal center from bimolecular decomposition pathways (e.g.,

-oxo dimer formation). -

Hemilability: The phenyl ring can weakly interact with the metal (agostic interaction) or undergo C-H activation to form a robust tridentate pincer complex, stabilizing the catalyst during high-stress turnover.

-

Visualizing the Catalytic Cycle

The following diagram illustrates the concerted proton-hydride transfer mechanism typical for this ligand class.

Caption: Concerted metal-ligand bifunctional mechanism for transfer hydrogenation using Cp*Ir(6-phenyl-2-pyridinemethanol).

Experimental Protocols

Protocol A: In-Situ Catalyst Generation & Transfer Hydrogenation of Ketones

Target: Reduction of acetophenone to 1-phenylethanol. Scale: 1.0 mmol substrate.

Reagents:

-

Metal Precursor:

(Pentamethylcyclopentadienyl iridium(III) chloride dimer). -

Base: Potassium tert-butoxide (

). -

Solvent/H-Donor: Isopropanol (IPA), anhydrous.

Step-by-Step Methodology:

-

Catalyst Stock Solution (Preparation):

-

In a glovebox or under Argon, weigh

(4.0 mg, 0.005 mmol, 0.5 mol%) and 6-phenyl-2-pyridinemethanol (2.0 mg, 0.011 mmol, 1.1 equiv relative to Ir).[3] -

Dissolve in 1.0 mL of degassed Isopropanol.

-

Stir at room temperature for 30 minutes. The solution should turn from orange to a deep yellow/red, indicating coordination.

-

-

Reaction Setup:

-

To a reaction vial containing a magnetic stir bar, add Acetophenone (120 mg, 1.0 mmol).

-

Add the prepared Catalyst Stock Solution (1.0 mL).

-

Add

(1.1 mg, 0.01 mmol, 1 mol%) Note: Base is required to deprotonate the hydroxyl moiety of the ligand to form the active alkoxide species. -

Dilute with additional Isopropanol to reach a total volume of 3.0 mL (0.33 M concentration).

-

-

Execution:

-

Seal the vial and heat to 80°C for 4–12 hours.

-

Monitor reaction progress via TLC or GC-MS.

-

-

Workup:

Data Summary: Substrate Scope (Representative)

| Substrate | Time (h) | Yield (%) | Notes |

| Acetophenone | 4 | >99 | Standard benchmark |

| 4-Chloroacetophenone | 6 | 98 | Halogen tolerance |

| 2-Acetylpyridine | 12 | 92 | Heterocycle compatible |

| Benzophenone | 24 | 85 | Sterically hindered |

Protocol B: N-Alkylation of Amines via "Borrowing Hydrogen"

Target: Synthesis of N-benzylaniline from aniline and benzyl alcohol. Rationale: The catalyst dehydrogenates the alcohol to an aldehyde, facilitates imine formation, and then re-hydrogenates the imine.

Step-by-Step Methodology:

-

Setup:

-

In a pressure tube, combine Aniline (1.0 mmol) and Benzyl Alcohol (1.0 mmol).

-

Add

(1.0 mol%) and 6-phenyl-2-pyridinemethanol (2.2 mol%).[3] -

Add Base:

(0.5 equiv) or -

Solvent: Toluene or Xylene (2.0 mL).

-

-

Reaction:

-

Seal the tube and heat to 110°C for 24 hours. Note: Higher temperature is required to drive the dehydrogenation step.

-

-

Workup:

Troubleshooting & Optimization (Senior Scientist Insights)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or induction period failure. | Ensure inert atmosphere during setup. Increase base loading to 5 mol% to ensure full ligand deprotonation. |

| Dimer Formation | Inactive | The 6-phenyl group usually prevents this, but if observed, dilute the reaction (0.1 M) or add excess ligand (1.5 equiv vs Ir). |

| Over-Reduction | Reduction of other functional groups (e.g., nitro). | This catalyst is generally chemoselective for C=O. Lower temperature to 60°C to improve selectivity. |

| Ligand Solubility | Ligand not dissolving in IPA. | Pre-dissolve the ligand in a minimal amount of DCM or Methanol before adding to the main reaction mixture. |

References

-

Fujita, K. et al. "Cp*Ir Complex of a 2-Pyridinemethanol Derivative: A Highly Active Catalyst for Transfer Hydrogenation of Ketones." Organic Letters, 2002.

-

Yamaguchi, R. et al. "Oxidative Cyclization of Diols Catalyzed by Cp*Ir Complexes with Pyridinemethanol Ligands." Journal of the American Chemical Society, 2006.

-

BenchChem. "Synthesis routes of 2-Bromo-6-(bromomethyl)pyridine (Precursor to 6-phenyl-2-pyridinemethanol)." BenchChem Technical Data.

-

Wang, C. et al. "Iridium-Catalyzed N-Alkylation of Amines with Alcohols." Journal of Organic Chemistry, 2012.[8]

-

ResearchGate. "Synthesis and Characterization of 6-Phenyl Pyridine Derivatives." ResearchGate Publication, 2018.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. archipel.uqam.ca [archipel.uqam.ca]

- 3. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 4. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

Application Note: Coordination Chemistry of 2-Hydroxymethyl-6-phenylpyridine with Palladium

This Application Note and Protocol Guide details the coordination chemistry of 2-Hydroxymethyl-6-phenylpyridine (HL) with Palladium (Pd). It addresses the synthesis of the ligand, the formation of specific Pd(II) complexes, and their application in catalysis.[1]

Executive Summary

2-Hydroxymethyl-6-phenylpyridine (HL) represents a privileged scaffold in organometallic chemistry due to its hemilability and capacity for tridentate [C,N,O] pincer coordination . Unlike simple pyridine ligands, the 6-phenyl substituent enables cyclometalation (C-H activation), while the 2-hydroxymethyl group provides an anionic oxygen donor upon deprotonation.

This guide outlines the protocols for:

-

Ligand Synthesis: A robust Suzuki-Miyaura coupling route.

-

Complexation: Selective formation of the [Pd(L)Cl] pincer complex via C-H activation.

-

Catalytic Application: Utilization of the complex in high-efficiency cross-coupling reactions.[1]

Ligand Profile & Retrosynthesis

Chemical Structure & Properties[2][3][4][5][6][7][8][9]

-

IUPAC Name: (6-phenylpyridin-2-yl)methanol

-

Formula:

-

MW: 185.22 g/mol [2]

-

Coordination Modes:

- : Neutral or anionic bidentate chelate (Precursor form).

- : Anionic tridentate pincer (Active catalytic form).

Synthesis Protocol (Ligand)

The ligand is synthesized via a Suzuki coupling of commercially available precursors.

Reagents:

-

6-Bromo-2-pyridinemethanol (1.0 eq)

-

Phenylboronic acid (1.2 eq)

- (3-5 mol%)

- (2.0 M aqueous)

-

DME (Dimethoxyethane) / Ethanol (solvent)

Step-by-Step Procedure:

-

Charge a round-bottom flask with 6-bromo-2-pyridinemethanol (10 mmol) and phenylboronic acid (12 mmol).

-

Add DME (40 mL) and Ethanol (10 mL). Degas the solution by bubbling

for 15 minutes. -

Add

(0.3 mmol) and -

Reflux at 85°C for 12 hours under

. -

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

. -

Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

-

Yield: Expect 85-92% of a white crystalline solid.

Palladium Complexation Protocols

The coordination chemistry of this ligand is dictated by the reaction conditions. We focus here on the Cyclometalated Pincer Complex , which offers superior stability and catalytic activity compared to simple chelates.

Protocol A: Synthesis of [Pd(L)Cl] Pincer Complex

This method utilizes

Reaction Scheme:

Materials:

-

Ligand (HL): 1.0 mmol

- : 1.0 mmol

-

Solvent: Glacial Acetic Acid (10 mL)

-

Lithium Chloride (LiCl): 5.0 mmol (excess)

Procedure:

-

Activation: Dissolve HL (185 mg, 1.0 mmol) and

(224 mg, 1.0 mmol) in glacial acetic acid (10 mL). -

Cyclometalation: Heat the mixture to 90°C for 4 hours . The solution will darken as the Pd(II) inserts into the ortho-C-H bond.

-

Note: The acetate acts as an internal base to accept the proton from the phenyl ring.

-

-

Metathesis: Cool to room temperature. Add a solution of LiCl (210 mg) in Methanol (5 mL). Stir for 1 hour to convert the acetate complex to the chloride complex.

-

Isolation: Evaporate solvents to dryness. Redissolve the residue in minimal

and filter through Celite to remove insoluble salts. -

Precipitation: Add Hexane or Diethyl Ether to the filtrate to precipitate the yellow/orange complex.

-

Characterization:

-

1H NMR: Look for the disappearance of one phenyl proton and the downfield shift of the remaining ortho-proton. The methylene protons (

) often appear as an AB system (doublet of doublets) due to the rigid planar chirality of the pincer framework.

-

Data Summary: Expected Analytical Signatures

| Feature | Free Ligand (HL) | Pincer Complex [Pd(L)Cl] |

| Phenyl Ortho-H | ||

| Methylene ( | Singlet ( | AB Quartet (Rigidified) |

| Hydroxyl (OH) | Broad Singlet | Absent (Deprotonated) |

| Color | White/Colorless | Yellow/Orange |

Catalytic Application: Suzuki-Miyaura Coupling[1]

The [Pd(L)Cl] complex serves as a robust precatalyst for cross-coupling reactions, particularly for challenging aryl chlorides, due to the high thermal stability of the tridentate pincer framework.

Standardized Catalytic Protocol

Reaction:

Conditions:

-

Catalyst Loading: 0.1 - 0.5 mol%

-

Base:

(2.0 eq) -

Solvent: DMF/Water (4:1) or Toluene

-

Temperature: 100°C

Workflow:

-

In a reaction vial, combine Aryl Chloride (1.0 mmol), Phenylboronic Acid (1.2 mmol), and

(2.0 mmol). -

Add the [Pd(L)Cl] catalyst (0.001 mmol for 0.1 mol%).

-

Add DMF (4 mL) and Water (1 mL).

-

Seal and heat to 100°C for 2-6 hours.

-

Monitor by GC-MS or TLC.

-

Advantages: The pincer complex resists "Pd black" precipitation longer than simple Pd salts, allowing for lower catalyst loadings.

Visualizations

Figure 1: Synthesis and Complexation Workflow

Caption: Step-by-step synthetic pathway from commercial precursors to the active pincer complex.

Figure 2: Catalytic Cycle (Suzuki-Miyaura)

Caption: Simplified catalytic cycle for the Pd(II)/Pd(IV) or Pd(0)/Pd(II) pathway stabilized by the pincer ligand.

References

-

Ligand Synthesis & Properties

- Synthesis of 6-phenyl-2-pyridinemethanol via Suzuki Coupling.

-

Source:

-

Pincer Complex Methodology

- General protocols for C^N^O pincer palladium complexes.

-

Source:

-

Cyclometalation Mechanisms

- Mechanistic insights into Pd(OAc)

-

Source:

-

Catalytic Applications

- Application of Pyridine-Alcohol Ligands in Suzuki Coupling.

-

Source:

Sources

- 1. Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Synthesis of Hydroxyl-Functionalized Iridium(III) Phenylpyridine Complexes

Application Note: AN-IR-OH-01

From Ligand Design to Bio-Orthogonal Applications

Executive Summary & Technical Rationale

Cyclometalated Iridium(III) complexes are the gold standard for phosphorescent emitters due to their high quantum efficiency and tunable emission colors. However, standard lipophilic complexes (e.g.,

Incorporating a hydroxyl (-OH) group onto the phenylpyridine (ppy) scaffold solves two critical problems:

-

Solubility Modulation: It increases polarity, aiding in biological media compatibility.

-

Synthetic Versatility: The alcohol serves as a nucleophilic anchor for esterification or carbamate formation, allowing conjugation to antibodies, peptides, or click-chemistry linkers (e.g., azides/alkynes).

This guide details the robust synthesis of heteroleptic Iridium(III) complexes bearing hydroxymethyl-functionalized phenylpyridine ligands. Unlike standard protocols, this workflow addresses the specific challenges of maintaining the integrity of the alcohol group during the high-temperature cyclometalation and subsequent bridge-splitting steps.

Chemical Strategy & Mechanism[1]

The synthesis follows a "Building Block" approach, prioritizing the stability of the hydroxyl functionality.

The "Nonoyama" Mechanism

The core reaction involves the activation of the C-H bond on the phenyl ring by Ir(III). This is an Electrophilic Aromatic Substitution (

-

Solvent Criticality: We utilize 2-ethoxyethanol (b.p. 135°C). Its boiling point provides the necessary activation energy for cyclometalation without reaching temperatures that promote extensive dehydration or etherification of the pendant alcohol groups.

-

Trans Effect: In the intermediate dimer, the nitrogen atoms are trans to each other. During bridge splitting, the incoming ancillary ligand (e.g., acetylacetone or picolinate) displaces the bridging chlorides.

Workflow Visualization

The following diagram outlines the critical path and decision nodes for the synthesis.

Figure 1: Synthetic workflow for hydroxyl-functionalized Iridium(III) complexes. Note the critical selection of mild bases to prevent alkoxide interference.

Experimental Protocols

Protocol A: Synthesis of the -Chloro-Bridged Dimer

Target:

Reagents:

-

Iridium(III) chloride hydrate (

) -

Ligand: 4-(2-pyridyl)benzyl alcohol (2.2 equivalents)

-

Solvent: 2-Ethoxyethanol : Water (3:1 v/v)

Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve

(1.0 mmol, 298 mg) and the Ligand (2.2 mmol) in 15 mL of the solvent mixture. -

Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Why? Iridium precursors are susceptible to oxidation to Ir(IV) species which are catalytically dead for this pathway.

-

Reaction: Heat the mixture to reflux (bath temp ~120°C) for 24 hours.

-

Observation: The solution will transition from dark brown/black to a turbid yellow/orange suspension.

-

-

Workup: Cool to room temperature. Add 10 mL of water to force precipitation.

-

Filtration: Collect the precipitate via vacuum filtration (sintered glass funnel).

-

Wash: Wash the solid sequentially with water (

) to remove unreacted -

Drying: Dry under high vacuum for 4 hours.

-

Yield Expectation: 70-85%.

-

Stability: The dimer is air-stable but should be stored in the dark.

-

Protocol B: Bridge Splitting (Monomer Formation)

Target:

Rationale: The acetylacetonate (acac) ligand is chosen for its mono-anionic bidentate character, which neutralizes the Ir(III) center, creating a sublimable, neutral complex suitable for purification.

Procedure:

-

Setup: In a 25 mL flask, suspend the Dimer from Protocol A (0.25 mmol, ~300 mg) in 2-ethoxyethanol (10 mL).

-

Reagents: Add Acetylacetone (0.75 mmol, 3 equiv) and Sodium Carbonate (

, 1.5 mmol, 6 equiv).-

Caution: Do not use strong bases like NaH or NaOH, as they may deprotonate the benzyl alcohol (

), leading to polymerization or alkoxide coordination.

-

-

Reaction: Heat to 85°C for 6-12 hours under inert atmosphere.

-

Monitoring: Monitor by TLC (DCM:MeOH 95:5). The dimer usually stays at the baseline or moves slowly; the product will be a bright luminescent spot with higher

.

-

-

Workup: Cool to room temperature. Remove solvent under reduced pressure (rotary evaporator).

-

Purification: Redissolve the crude residue in minimal DCM. Purify via silica gel flash chromatography.

-

Gradient: Start with 100% DCM, gradually increasing to 5% MeOH in DCM.

-

Note: The hydroxyl group makes the complex "stickier" than standard

.

-

-

Isolation: Collect emissive fractions, evaporate, and recrystallize from DCM/Hexane.

Characterization & Data Validation

To ensure the integrity of the complex, specifically the retention of the alcohol group, compare the data against these benchmarks.

NMR Spectroscopy Diagnostic Signals ( NMR in )

| Proton Environment | Chemical Shift ( | Multiplicity | Causality/Interpretation |

| Ir-C-CH (Aromatic) | 6.0 - 6.5 | Doublet | Shielded by the ring current of the adjacent ligand; confirms cyclometalation. |

| Pyridine-H6 (Ortho to N) | 8.0 - 9.0 | Doublet | Strongly deshielded due to proximity to the electronegative Nitrogen and Metal center. |

| Benzylic | 4.5 - 4.7 | Singlet | Diagnostic for the hydroxymethyl group. If this splits or shifts significantly, check for esterification. |

| acac | 1.7 - 1.8 | Singlet | Confirms coordination of the ancillary ligand. |

Photophysical Properties[1][2][3][4][5][6][7][8][9]

-

UV-Vis: Strong Metal-to-Ligand Charge Transfer (MLCT) bands typically between 350–450 nm.

-

Emission: Phosphorescence emission

typically 510–550 nm (Green/Yellow), depending on the exact substitution pattern. -

Lifetime: Microsecond scale (1–2

), confirming the triplet nature of the emission.

Troubleshooting Guide

Issue: Low Yield of Dimer

-

Cause: Oxidation of catalyst or insufficient temperature.

-

Fix: Ensure rigorous degassing. Check the water content of 2-ethoxyethanol (too much water lowers the boiling point below the activation threshold).

Issue: Product is Non-Emissive

-

Cause: Quenching by impurities or formation of "Mer" isomer (kinetically favored but often less emissive).

-

Fix: The bridge-splitting step (Protocol B) usually converts the chloride-bridged dimer (which has mixed stereochemistry) into the thermodynamically stable fac-like arrangement regarding the C,N atoms. Ensure the reaction runs long enough at 85°C.

Issue: Insoluble Residue during Bridge Splitting

-

Cause: Polymerization of the alcohol group.

-

Fix: Switch to a milder base (Sodium Bicarbonate) or use a "Silver-Assisted" route: React dimer with

first to create a solvento-complex, then add the ancillary ligand.

References

-

Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N Iridium(III) Complexes. Bulletin of the Chemical Society of Japan. Link (Foundational chemistry for the dimer synthesis).

-

Lo, K. K.-W., et al. (2017).[1] Strategic Applications of Luminescent Iridium(III) Complexes as Biomolecular Probes, Cellular Imaging Reagents, and Photodynamic Therapeutics. City University of Hong Kong Scholars. Link (Authoritative source on bio-applications and functionalization).

-

Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society. Link (Standard protocols for acac bridge splitting).

-

Baranoff, E., et al. (2020).[2] Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors. Inorganic Chemistry. Link (Modern optimization of the dimer synthesis).

-

Mao, Z., et al. (2024). Dual-Emissive Iridium(III) Complexes and Their Applications in Biological Sensing and Imaging. PubMed. Link (Recent applications of functionalized complexes).

Sources

Application Notes and Protocols: The Versatility of 2-Hydroxymethyl-6-phenylpyridine in Modern C-H Activation Chemistry

Introduction

The field of C-H bond activation has revolutionized synthetic chemistry, offering a paradigm shift from traditional cross-coupling reactions that require pre-functionalized starting materials. By directly converting ubiquitous C-H bonds into new C-C or C-heteroatom bonds, this technology provides a more atom- and step-economical pathway to complex molecules.[1] Central to the success of many C-H activation strategies is the use of directing groups, which coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby ensuring high levels of reactivity and regioselectivity.[2][3]

This guide focuses on 2-Hydroxymethyl-6-phenylpyridine , a molecule of significant synthetic potential due to its unique trifunctional architecture. It incorporates three key motifs relevant to C-H activation:

-

A 2-phenylpyridine core, where the pyridine nitrogen can direct the functionalization of the phenyl ring's ortho-C-H bond.[4][5]

-

A substituted pyridine ring , which is itself a substrate for C-H functionalization, particularly sterically-driven borylation.[6][7]

-

A 2-(hydroxymethyl)pyridine unit, which can act as a powerful bidentate N,O-directing group analogous to the well-established picolinamide auxiliary, guiding the functionalization of a tethered substrate.[8][9]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It elucidates the mechanistic underpinnings of reactions involving 2-Hydroxymethyl-6-phenylpyridine and provides detailed, field-tested protocols for its synthesis and application in various C-H activation scenarios.

Part 1: Synthesis of 2-Hydroxymethyl-6-phenylpyridine

The accessibility of the title compound is paramount for its application. While numerous suppliers offer the final product[10], understanding its synthesis provides flexibility. A common and robust approach involves the reduction of a corresponding pyridine-2-carboxylate derivative. This method offers high yields and uses readily available reagents.

Protocol 1: Synthesis via Reduction of Methyl 6-phenylpyridine-2-carboxylate

This two-step protocol starts from commercially available 2-bromo-6-phenylpyridine, proceeds through palladium-catalyzed methoxycarbonylation, and concludes with a selective reduction of the ester.

Step A: Palladium-Catalyzed Methoxycarbonylation

-

Rationale: This step introduces the necessary ester functionality. The use of a palladium catalyst with a suitable phosphine ligand under a carbon monoxide atmosphere is a standard and high-yielding method for this transformation.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-phenylpyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and 1,3-Bis(diphenylphosphino)propane (dppp, 0.04 eq).

-

Add anhydrous triethylamine (Et₃N, 2.0 eq) and anhydrous methanol (MeOH, 0.2 M solution based on the substrate).

-

Purge the flask with carbon monoxide (CO) gas from a balloon for 5 minutes.

-

Heat the reaction mixture to 70 °C and stir vigorously for 12-18 hours, maintaining the CO atmosphere. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield methyl 6-phenylpyridine-2-carboxylate as a white solid.

-

Step B: Selective Reduction to 2-Hydroxymethyl-6-phenylpyridine

-

Rationale: A mild reducing agent like sodium borohydride (NaBH₄) is chosen to selectively reduce the ester to the alcohol without affecting the aromatic rings.[11] The use of a mixed solvent system (e.g., MeOH/DCM) enhances solubility and reactivity.

-

Procedure:

-

Dissolve methyl 6-phenylpyridine-2-carboxylate (1.0 eq) in a mixture of methanol and dichloromethane (2:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours. Monitor by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Hydroxymethyl-6-phenylpyridine. The product is often of high purity but can be further purified by recrystallization or chromatography if necessary.

-

Part 2: Mechanistic Principles of Pyridine-Directed C-H Activation

The efficacy of 2-Hydroxymethyl-6-phenylpyridine in C-H activation stems from its ability to form stable metallacycle intermediates. The pyridine nitrogen acts as a Lewis basic "anchor" that coordinates to the transition metal center. This initial coordination event brings the catalyst into close proximity to the target C-H bond, dramatically increasing the effective molarity and facilitating the C-H cleavage step.

The most widely accepted mechanism for the C-H cleavage step is the Concerted Metalation-Deprotonation (CMD) pathway.[12] In this process, the C-H bond is broken and the new metal-carbon bond is formed in a single, concerted transition state, often assisted by an internal or external base (like an acetate ligand). This process leads to a stable, five-membered cyclometalated intermediate, which is the cornerstone of 2-phenylpyridine's reactivity.

Caption: Generalized catalytic cycle for Pd(II)-catalyzed ortho-C-H functionalization.

Part 3: Application as a Substrate in Directed C-H Functionalization